molecular formula C10H10N2O2 B13799182 3-(1-Cyanoethylamino)benzoic acid

3-(1-Cyanoethylamino)benzoic acid

Cat. No.: B13799182
M. Wt: 190.20 g/mol
InChI Key: ABKMSVCCWDLPQS-UHFFFAOYSA-N
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Description

3-(1-Cyanoethylamino)benzoic acid is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, where the carboxyl group is meta-substituted with a 1-cyanoethyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyanoethylamino)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with alkylnitrile in the presence of a base such as sodium amide or sodium in liquid ammonia. The reaction is carried out at temperatures ranging from -80°C to 100°C and pressures from 1 to 10 atmospheres . This method is considered economical and industrially applicable compared to traditional methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of 2-chlorobenzoic acid metal salts and alkylnitrile compounds, along with bases like sodium amide, ensures efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyanoethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino-substituted benzoic acids.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

3-(1-Cyanoethylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving nitrile hydratases.

    Medicine: Serves as an intermediate in the production of anti-inflammatory drugs like ketoprofen.

    Industry: Utilized in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(1-Cyanoethylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for nitrile hydratases, leading to the formation of corresponding amides. The compound’s effects are mediated through its ability to donate or accept protons, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Cyanoethyl)benzoic acid
  • 3-(1-Cyanoethyl)benzoic acid methyl ester
  • 2-(3-Carboxyphenyl)propanenitrile

Uniqueness

3-(1-Cyanoethylamino)benzoic acid is unique due to its specific substitution pattern and the presence of both cyano and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(1-cyanoethylamino)benzoic acid

InChI

InChI=1S/C10H10N2O2/c1-7(6-11)12-9-4-2-3-8(5-9)10(13)14/h2-5,7,12H,1H3,(H,13,14)

InChI Key

ABKMSVCCWDLPQS-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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